molecular formula C16H12BrN3O B5236745 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5236745
M. Wt: 342.19 g/mol
InChI Key: SUGOMGMGFCXAFG-UHFFFAOYSA-N
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Description

2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The intermediate product is then subjected to further reactions to introduce the amino groups at the 2 and 7 positions of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile: Lacks the bromine atom, which can affect its reactivity and biological properties.

    2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.

    2,7-diamino-4-(2-fluorophenyl)-4H-chromene-3-carbonitrile: Contains a fluorine atom, which can alter its electronic properties and biological activity.

Uniqueness

The presence of the bromophenyl group in 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile makes it unique compared to its analogs. Bromine atoms can enhance the compound’s reactivity and influence its interactions with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,15H,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGOMGMGFCXAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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